![molecular formula C20H25NO2 B6047415 {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including pharmaceuticals, biochemistry, and neuroscience. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments are well studied.
Wirkmechanismus
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol acts as an agonist for specific receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound binds to these receptors, resulting in the activation of specific signaling pathways that lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol has various biochemical and physiological effects. In the brain, this compound can increase the release of dopamine and serotonin, leading to increased mood and motivation. Additionally, {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol can also increase the release of acetylcholine, which is involved in learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol in lab experiments is its high potency and selectivity for specific receptors. This allows researchers to study the effects of specific neurotransmitters on the brain with high accuracy. However, one limitation of using this compound is its potential toxicity, which can lead to cell death and other adverse effects.
Zukünftige Richtungen
There are numerous future directions for research involving {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol. One direction is to study the effects of this compound on specific brain regions and circuits, which can provide insights into the mechanisms underlying various neurological and psychiatric disorders. Another direction is to develop new drugs based on {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol that have improved efficacy and safety profiles. Additionally, future research can focus on developing new methods for synthesizing and purifying {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol, which can improve its availability and reduce its cost.
In conclusion, {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol is a chemical compound with significant potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are well studied and offer exciting opportunities for further research.
Synthesemethoden
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol is synthesized by reacting 3-(benzyloxy)benzaldehyde with 3-piperidinemethanol in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol, which is then purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol has potential applications in various scientific fields. In the pharmaceutical industry, this compound can be used to develop new drugs that target specific receptors in the brain. In biochemistry, {1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol can be used to study the structure and function of receptors and enzymes. In neuroscience, this compound can be used to study the effects of specific neurotransmitters on the brain.
Eigenschaften
IUPAC Name |
[1-[(3-phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-15-19-9-5-11-21(14-19)13-18-8-4-10-20(12-18)23-16-17-6-2-1-3-7-17/h1-4,6-8,10,12,19,22H,5,9,11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKDZKIIJREWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3-Phenylmethoxyphenyl)methyl]piperidin-3-yl]methanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.